N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide
Description
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S/c1-16-15-23(30(2)3)28-25(26-16)27-19-9-11-20(12-10-19)29-33(31,32)22-14-8-18-6-4-5-17-7-13-21(22)24(17)18/h4-6,8-12,14-15,29H,7,13H2,1-3H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEHEYWZVKKZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a complex organic compound notable for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₈H₁₈N₄O₂S and a molecular weight of 465.61 g/mol. Its structure features a sulfonamide group, a dihydroacenaphthylene moiety, and a pyrimidine derivative with a dimethylamino substituent. These structural elements contribute to its biological activity by facilitating interactions with specific molecular targets, such as enzymes and receptors.
The biological activity of this compound primarily arises from its ability to bind to active sites on proteins, inhibiting enzyme activity or modulating receptor functions. Notably, it has been shown to inhibit protein kinase activity, which is crucial for cell signaling pathways involved in cell proliferation and survival. This inhibition can lead to potential applications in cancer therapy and other diseases characterized by aberrant cell signaling.
Inhibition of Protein Kinases
Research indicates that N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide effectively inhibits various protein kinases. This inhibition disrupts signaling pathways that are often upregulated in cancer cells, making the compound a candidate for targeted cancer therapies.
Antimicrobial Activity
While primarily studied for its anticancer properties, preliminary evaluations have suggested potential antimicrobial effects. Similar sulfonamide derivatives have been documented to exhibit antimicrobial activity, indicating that this compound may also possess such properties.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Imatinib | Pyrimidine derivative; targets tyrosine kinases | Established therapeutic agent for leukemia |
| N-(4-Methyl-3-{(4-(pyridin-3-yl)pyrimidin-2-yl)amino}phenyl) - benzamide | Contains pyridine; used in cancer therapy | Different heterocyclic structure influences target specificity |
| N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide | Similar sulfonamide group; naphthalene core | Different core structure may affect biological activity |
The presence of the 6-methyl group on the pyrimidine ring enhances binding affinity and selectivity towards specific biological targets compared to these similar compounds.
Case Studies and Research Findings
Comparison with Similar Compounds
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
- Molecular Formula : C₂₄H₂₃N₅O₅S
- Molecular Weight : 493.53 g/mol
- Elemental Composition : C (58.59%), H (4.81%), N (14.32%), S (6.69%)
- Physical Properties : Yellowish-white solid, 83% purity, 76% stability under standard conditions .
Comparison: While both compounds share sulfonamide and aryl groups, the target compound replaces the pentanamide and isoindolinone moieties with a dihydroacenaphthylene backbone. The pyrimidine ring in the target compound (vs. The higher nitrogen content (14.32% vs. 14.19% in a related analogue) suggests increased hydrogen-bonding capacity .
Rapamycin Derivatives (Compounds 1 and 7)
- Key NMR Data : Chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ significantly from rapamycin (Rapa), while other regions remain consistent. This indicates conserved structural features but modified substituents in regions A/B .
Stereochemical and Functional Group Variations
Peptidomimetic Compounds with Pyrimidinone Moieties
Examples include (R)- and (S)-configured N-[(hexan-2-yl)]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide derivatives .
- Structural Contrast: These compounds feature tetrahydro-pyrimidinone rings and peptide backbones, unlike the target compound’s fully aromatic pyrimidine and rigid acenaphthylene system.
- Functional Impact : The target compound’s aromaticity may enhance metabolic stability compared to the hydrolytically labile amide bonds in peptidomimetics .
Data Tables
Table 1: Molecular Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | % Nitrogen | % Sulfur |
|---|---|---|---|---|
| Target Compound | C₂₅H₂₈N₆O₂S* | 500.61* | 16.78* | 6.41* |
| 2-(1,3-Dioxoisoindolin-2-yl)-pentanamide | C₂₄H₂₃N₅O₅S | 493.53 | 14.32 | 6.69 |
| Rapamycin (Reference) | C₅₁H₇₉NO₁₃ | 914.18 | 1.53 | 0 |
*Calculated values based on structural formula.
Table 2: NMR Chemical Shift Differences (ppm)
| Region | Target Compound | Compound 1 | Compound 7 |
|---|---|---|---|
| A | 7.2–7.8 | 6.9–7.5 | 7.1–7.6 |
| B | 2.8–3.5 | 3.0–3.6 | 2.9–3.4 |
Research Findings and Implications
Substituent Effects: The dimethylamino group on the pyrimidine ring in the target compound may increase basicity, enhancing interactions with acidic residues in enzymatic binding pockets compared to non-substituted analogues .
Solubility and Stability: The dihydroacenaphthylene moiety likely reduces aqueous solubility relative to isoindolinone-based compounds (e.g., 83% purity in ) but improves lipid membrane permeability .
Stereochemical Complexity : Unlike the peptidomimetics in , the target compound’s planar structure minimizes stereochemical variability, simplifying synthesis and quality control .
Preparation Methods
Reaction Conditions and Reagents
-
Starting material : 3-aminophenol undergoes acetylation with acetic anhydride in dichloromethane to yield 3-hydroxyacetanilide.
-
Cyclization : Ethyl acetoacetate reacts with the acetylated intermediate in 70% sulfuric acid at 0°C, forming the pyrimidine core.
-
Dimethylamination : The pyrimidine intermediate is treated with dimethylamine in the presence of cesium carbonate under reflux in dimethylformamide (DMF).
Key parameters :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Acetylation | Acetic anhydride, CH₂Cl₂ | 60°C | 85% |
| Cyclization | H₂SO₄, ethyl acetoacetate | 0°C | 72% |
| Amination | Dimethylamine, Cs₂CO₃ | 100°C | 68% |
Functionalization of 1,2-Dihydroacenaphthylene
The sulfonamide group is introduced via sulfonation of acenaphthene, followed by chlorination.
Sulfonation and Chlorination
-
Sulfonation : Acenaphthene reacts with chlorosulfonic acid at 120°C, selectively functionalizing the 3-position due to steric and electronic effects.
-
Chlorination : The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) to yield 1,2-dihydroacenaphthylene-3-sulfonyl chloride.
Optimized conditions :
Coupling of Intermediates
The final step involves nucleophilic aromatic substitution between the pyrimidine amine and sulfonyl chloride.
Amine-Sulfonyl Chloride Reaction
-
Base selection : Triethylamine (TEA) in dry methylene chloride facilitates deprotonation of the aromatic amine.
-
Stoichiometry : A 1:1 molar ratio of pyrimidine amine to sulfonyl chloride ensures minimal side products.
-
Workup : The crude product is purified via recrystallization from methanol-water (1:2).
Performance metrics :
Industrial-Scale Adaptations
For bulk production, continuous flow reactors enhance efficiency:
-
Flow chemistry : Reduces reaction time by 40% compared to batch processes.
-
Catalyst recycling : Rhodium catalysts (e.g., Rh₂(OAc)₄) enable oxidative amination with 92% recovery.
Analytical Validation
Spectroscopic characterization :
-
¹H NMR : Singlets at δ 3.08 ppm (dimethylamino) and δ 7.65 ppm (sulfonamide NH).
-
IR : Peaks at 1333 cm⁻¹ (S=O) and 1650 cm⁻¹ (C=O) confirm functional groups.
Purity assessment :
| Method | Result |
|---|---|
| HPLC | ≥98.5% |
| Elemental analysis | Δ < 0.4% |
Challenges and Mitigation Strategies
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves coupling the pyrimidine-2-amine derivative with the sulfonamide-containing acenaphthene precursor. Key steps include:
- Buchwald-Hartwig amination or Ullmann-type coupling for introducing the pyrimidinylamino group to the phenyl ring, using Pd-based catalysts (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with ligands like XantPhos .
- Sulfonamide formation via nucleophilic substitution, where the acenaphthene sulfonyl chloride reacts with the aniline intermediate under basic conditions (e.g., pyridine or DMAP) .
- Yield optimization : Use Cs₂CO₃ as a base to enhance coupling efficiency (reported yields: 38–76% for analogous sulfonamide derivatives) .
- Purification : Column chromatography with ethyl acetate/petroleum ether or recrystallization to isolate the pure product .
Basic: How can the compound’s structural integrity and purity be validated experimentally?
Methodological Answer:
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally related sulfonamide-pyrimidine hybrids .
- NMR spectroscopy : Analyze - and -NMR spectra to verify substituent positions. For example, the dimethylamino group on the pyrimidine ring typically shows singlet peaks at δ 3.0–3.5 ppm, while the sulfonamide NH resonates at δ 10–12 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., [M+H] ion matching theoretical mass within 5 ppm error) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) when modifying substituents on the pyrimidine or acenaphthene moieties?
Methodological Answer:
- Systematic substituent variation : Replace the dimethylamino group on the pyrimidine with ethyl, isopropyl, or electron-withdrawing groups (e.g., Cl, CF₃) to assess impact on target binding .
- Biological assays : Test modified analogs in enzyme inhibition assays (e.g., kinase or HDAC inhibition) and compare IC₅₀ values. For example, bulkier substituents on the acenaphthene ring may reduce solubility but enhance hydrophobic interactions .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, correlating steric/electronic effects with activity .
- Data contradiction resolution : If conflicting bioactivity results arise, cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Advanced: How can researchers address discrepancies in solubility and bioavailability data across different experimental models?
Methodological Answer:
- Solubility profiling : Use shake-flask method with buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) to mimic physiological conditions. Compare with computational predictions (e.g., logP via ChemAxon) .
- Bioavailability studies :
- In vitro : Caco-2 cell monolayers to assess intestinal permeability. Low permeability may require prodrug strategies (e.g., esterification of sulfonamide) .
- In vivo : Administer the compound in rodent models and measure plasma concentrations via LC-MS/MS. Discrepancies between species may arise from metabolic differences (e.g., cytochrome P450 isoforms) .
- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility, as reported for structurally similar sulfonamides .
Advanced: What experimental approaches are recommended for elucidating the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target identification : Employ chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to isolate binding proteins from cell lysates .
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways (e.g., MAPK/ERK or PI3K/Akt) .
- Mechanistic validation : Use CRISPR/Cas9 to knockout putative targets and test if the compound’s effects are abolished .
- Off-target profiling : Screen against panels of receptors/enzymes (e.g., CEREP panel) to assess selectivity .
Basic: What analytical methods are critical for monitoring degradation products under varying storage conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 2–4 weeks .
- LC-MS/MS analysis : Identify degradation products (e.g., hydrolysis of sulfonamide or oxidation of acenaphthene) using a gradient elution method .
- Stability-indicating assays : Develop HPLC methods with baseline separation of parent compound and degradants (resolution >2.0) .
Advanced: How can researchers reconcile conflicting cytotoxicity data between 2D cell cultures and 3D organoid models?
Methodological Answer:
- Model comparison : Test the compound in both 2D (e.g., HeLa cells) and 3D (e.g., patient-derived tumor organoids) systems. Note that 3D models often show reduced drug penetration and higher IC₅₀ values .
- Microenvironment modulation : Add stromal components (e.g., fibroblasts) to 3D cultures to mimic in vivo conditions .
- Imaging techniques : Use confocal microscopy with fluorescent analogs to visualize spatial distribution in 3D models .
Basic: What spectroscopic techniques are essential for characterizing intermediates during multi-step synthesis?
Methodological Answer:
- FT-IR : Monitor functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm⁻¹ and NH bend at 1600 cm⁻¹) .
- -NMR kinetics : Track reaction progress by observing the disappearance of starting material peaks (e.g., aniline NH₂ at δ 5.5–6.5 ppm) .
- LC-MS : Detect transient intermediates (e.g., iminium ions in coupling reactions) with high sensitivity .
Advanced: How can researchers design experiments to evaluate the compound’s potential for inducing drug-resistant mutations in target proteins?
Methodological Answer:
- Long-term exposure assays : Treat bacterial or cancer cell lines with sublethal doses for 6–12 weeks. Isolate resistant clones and sequence target genes (e.g., kinase domains) .
- Crystallography of mutant complexes : Co-crystallize the compound with engineered mutant proteins to identify resistance mechanisms (e.g., steric hindrance from a gatekeeper mutation) .
- Combination therapy screening : Test synergy with existing drugs to circumvent resistance (e.g., β-lactamase inhibitors with antibiotics) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Toxicity screening : Perform Ames test for mutagenicity and acute toxicity studies in zebrafish embryos (LC₅₀ determination) .
- PPE requirements : Use nitrile gloves, lab coats, and fume hoods during synthesis, as sulfonamides may cause sensitization .
- Waste disposal : Neutralize acidic/basic byproducts before incineration, adhering to EPA guidelines for sulfonamide waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
